2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-23-17-8-6-16(7-9-17)10-14-25(21,22)20-15-19(11-2-3-12-19)18-5-4-13-24-18/h4-9,13,20H,2-3,10-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNGZQJUIGDCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide, commonly referred to as a sulfonamide compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H25NO3S2
- Molecular Weight : 379.5 g/mol
- CAS Number : 1058475-91-4
The compound features a methoxyphenyl group and a thiophene-cyclopentyl moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Many sulfonamides are known for their antibacterial effects.
- Anticancer Activity : Some studies suggest potential efficacy against various cancer cell lines.
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various sulfonamide compounds highlighted that derivatives similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of folate synthesis pathways, crucial for bacterial growth.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
A detailed case study involving the compound's efficacy against A549 cells revealed:
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
- Signaling Pathways : Inhibition of the PI3K/Akt pathway was noted, which is often implicated in cancer cell survival.
Neuroprotective Effects
Another area of research focused on the neuroprotective properties of related sulfonamides. In animal models, these compounds have been shown to reduce oxidative stress markers and improve cognitive function in models of neurodegeneration.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3S2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1058475-91-4 |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anticancer IC50 (HeLa) | 15 µM |
| Anticancer IC50 (MCF-7) | 25 µM |
| Anticancer IC50 (A549) | 20 µM |
| Neuroprotective Effects | Reduces oxidative stress |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aryl Sulfonamides with Methoxy Substitution
Compound A : (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6i)
- Structure : Contains a 4-methoxyphenyl group and a trimethoxyphenyl ethenesulfonamide backbone.
- Properties : Melting point 176–178°C; synthesized via dehydration of a hydroxy intermediate .
- Relevance: Demonstrates the importance of methoxy groups in enhancing solubility and bioactivity. The additional methoxy substitutions may improve binding affinity compared to mono-methoxy analogs.
Compound B : N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
- Structure : Features dual sulfonamide groups and a nitro substituent.
- Analysis : Crystallographic data confirm planar geometry, with hydrogen bonding influencing stability .
Cyclopentyl-Containing Sulfonamides
Compound C: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives
- Structure : Cyclopentylmethyl group linked to a thiazole-acetamide scaffold.
- Bioactivity : Exhibits MAO-B inhibition (IC₅₀ = 0.8–2.1 µM), critical for neurodegenerative disease therapy .
- However, the absence of a sulfonamide moiety in these derivatives limits direct functional parallels.
Thiophene-Containing Sulfonamides
Compound D : N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide
- Structure : Thiophene-sulfonamide hybrid with indole and iodophenyl groups.
- Synthesis : Prepared via Pd-mediated coupling, highlighting the versatility of thiophene-sulfonamide motifs in medicinal chemistry .
- Relevance : The thiophene ring contributes to π-π stacking interactions, a feature shared with the target compound’s thiophen-2-yl group.
Structural Analogs with Ethanesulfonamide Backbones
Compound E: 2-(4-Aminophenyl)-N-Methylethanesulfonamide
- Structure: Ethanesulfonamide backbone with a 4-aminophenyl group.
- Properties: Molecular weight 214.28 g/mol; amino group enhances hydrophilicity .
- Contrast: The amino substituent vs. methoxy group in the target compound may lead to divergent pharmacokinetic profiles (e.g., absorption, metabolism).
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Calculated based on molecular formula.
Table 2: Spectroscopic Data Comparison
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide?
- Methodology :
- Step 1 : React sulfonamide precursors (e.g., 2-chloro-N-sulfamoylphenyl acetamide) with sulfur and morpholine under reflux to form thioxoacetamide intermediates .
- Step 2 : Functionalize the cyclopentyl-thiophene moiety via nucleophilic substitution or coupling reactions. For example, acetylation with acetic anhydride under reflux conditions is a common strategy for sulfonamide derivatives .
- Step 3 : Purify via slow evaporation of ethanolic solutions to obtain crystalline products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign methoxyphenyl (δ ~3.8 ppm for OCH₃) and thiophene protons (δ ~6.8–7.5 ppm) to confirm regiochemistry .
- X-ray Crystallography : Resolve torsional angles (e.g., nitro or sulfonamide group deviations from planarity) to validate stereochemistry .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this sulfonamide derivative?
- Analytical Framework :
- Variable Control : Standardize bioassay conditions (e.g., cell lines, incubation times) to isolate structure-activity relationships .
- Data Normalization : Use reference compounds (e.g., benzenesulfonamide analogs) to calibrate activity measurements across studies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of conflicting results, accounting for solvent effects or impurities .
Q. What strategies resolve structural ambiguities in the cyclopentyl-thiophene moiety during crystallographic analysis?
- Advanced Techniques :
- High-Resolution XRD : Analyze intermolecular interactions (e.g., C–H⋯O bonds) to refine torsional angles and confirm cyclopentyl-thiophene conformation .
- Computational Modeling : Use DFT calculations to compare experimental vs. optimized geometries, addressing deviations >5° in bond angles .
- Synchrotron Radiation : Enhance data resolution for low-electron-density regions (e.g., methoxyphenyl groups) .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
- Experimental Design :
- Partitioning Studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) to predict bioavailability .
- Biotic Degradation : Use OECD 301B guidelines to evaluate microbial breakdown in aqueous systems .
- Trophic Transfer Analysis : Quantify bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) via LC-MS/MS .
Contradiction Analysis and Troubleshooting
Q. How should conflicting solubility data be reconciled for this sulfonamide?
- Resolution Workflow :
- Reproducibility Checks : Test solubility in standardized solvents (e.g., DMSO, PBS) under controlled pH/temperature .
- Hansen Solubility Parameters : Compare HSP values to identify solvent mismatches (e.g., polarity vs. hydrogen-bonding capacity) .
- Purity Validation : Use HPLC (C18 column, 254 nm detection) to rule out impurities affecting solubility measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
